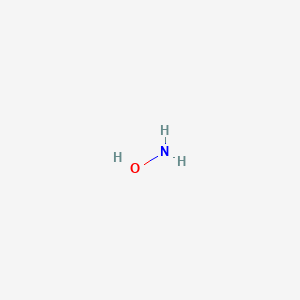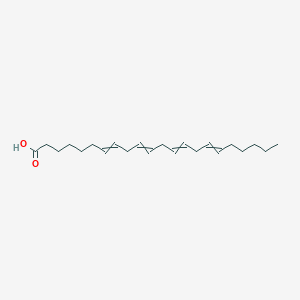
Pristinamycin IC
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pristinamycin IC is a cyclodepsipeptide.
Wissenschaftliche Forschungsanwendungen
Enhancing Biosynthesis
Pristinamycin, a streptogramin antibiotic, is known for its effectiveness against drug-resistant pathogens. Researchers have developed strategies to enhance its production. One such strategy involved introducing an extra copy of the pristinamycin II (PII) biosynthetic gene cluster into a high-producing strain, resulting in a significant increase in PII titer. Further manipulation of regulatory genes in the cluster also led to higher PII titers, proving the efficiency of combinatorial metabolic engineering in optimizing PII biosynthesis (Li et al., 2015).
Biosynthetic Gene Cluster Characterization
The genetic basis of pristinamycin production has been explored through sequencing and characterizing the 'pristinamycin supercluster' in Streptomyces pristinaespiralis. This work established a comprehensive understanding of the pristinamycin biosynthetic pathway and identified new biosynthetic genes in the central region of the cluster. This research offers deeper insights into the unique genetic organization of the pristinamycin gene region (Mast et al., 2011).
Phenylglycine Biosynthesis in Pristinamycin
Pristinamycin I (PI), part of the pristinamycin complex, includes the a-proteinogenic amino acid L-phenylglycine. The identification and functional characterization of phenylglycine biosynthetic genes in S. pristinaespiralis provided insights into the synthesis of this component. This study contributes to understanding the complete biosynthetic pathway of pristinamycin (Mast et al., 2011).
Metabolic Engineering for Production Improvement
Further metabolic engineering approaches have been applied to improve pristinamycin I (PI) production. Techniques such as deleting repressor genes and integrating extra copies of biosynthetic gene clusters led to significant improvements in PI production, demonstrating the potential of these methods for enhancing antibiotic yields (Meng et al., 2017).
Novel Analogs Design
There are efforts to address the limitations of pristinamycin IIB through the design of novel analogs. These efforts, including the introduction of fluorine atoms, aim to improve the antibacterial activity and overcome issues like structural instability and bacterial resistance (Chebieb et al., 2020).
Eigenschaften
CAS-Nummer |
28979-74-0 |
|---|---|
Produktname |
Pristinamycin IC |
Molekularformel |
C44H52N8O10 |
Molekulargewicht |
852.9 g/mol |
IUPAC-Name |
N-[3-[[4-(dimethylamino)phenyl]methyl]-4,12,16-trimethyl-2,5,11,14,18,21,24-heptaoxo-19-phenyl-17-oxa-1,4,10,13,20-pentazatricyclo[20.4.0.06,10]hexacosan-15-yl]-3-hydroxypyridine-2-carboxamide |
InChI |
InChI=1S/C44H52N8O10/c1-25-41(58)51-21-10-13-31(51)42(59)50(5)33(23-27-15-17-29(18-16-27)49(3)4)43(60)52-22-19-30(53)24-32(52)38(55)48-36(28-11-7-6-8-12-28)44(61)62-26(2)35(39(56)46-25)47-40(57)37-34(54)14-9-20-45-37/h6-9,11-12,14-18,20,25-26,31-33,35-36,54H,10,13,19,21-24H2,1-5H3,(H,46,56)(H,47,57)(H,48,55) |
InChI-Schlüssel |
BYRKDHSWMQLYJB-UHFFFAOYSA-N |
SMILES |
CC1C(C(=O)NC(C(=O)N2CCCC2C(=O)N(C(C(=O)N3CCC(=O)CC3C(=O)NC(C(=O)O1)C4=CC=CC=C4)CC5=CC=C(C=C5)N(C)C)C)C)NC(=O)C6=C(C=CC=N6)O |
Kanonische SMILES |
CC1C(C(=O)NC(C(=O)N2CCCC2C(=O)N(C(C(=O)N3CCC(=O)CC3C(=O)NC(C(=O)O1)C4=CC=CC=C4)CC5=CC=C(C=C5)N(C)C)C)C)NC(=O)C6=C(C=CC=N6)O |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



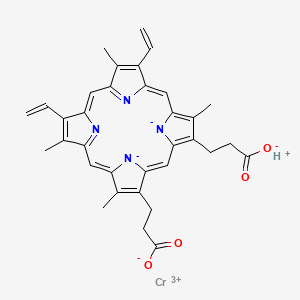
![3-[(3R,21S,22S)-16-ethenyl-11-ethyl-12-(hydroxymethylidene)-3-methoxycarbonyl-17,21,26-trimethyl-4-oxo-7,23,24,25-tetrazahexacyclo[18.2.1.15,8.110,13.115,18.02,6]hexacosa-1,5(26),6,8,10,13(25),14,16,18(24),19-decaen-22-yl]propanoic acid](/img/structure/B1203875.png)
![2,2,6,6-Tetramethyl-1-azabicyclo[2.2.2]octane](/img/structure/B1203876.png)
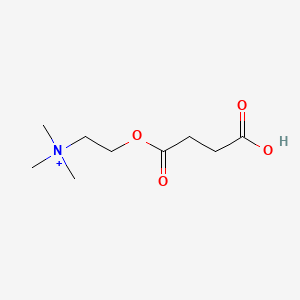
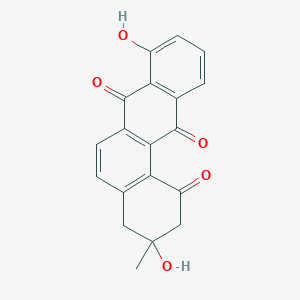
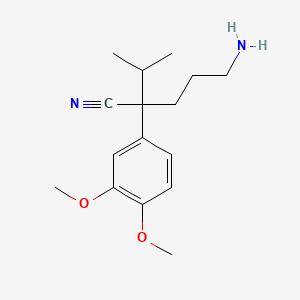


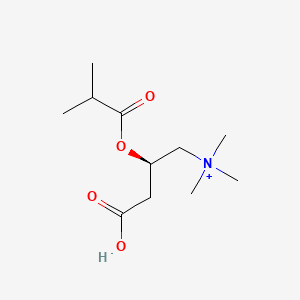
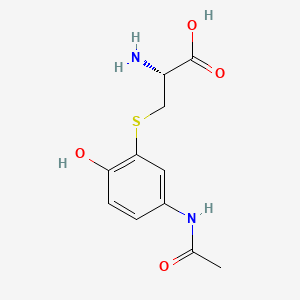

![2-[4-[4-(4-Carbamimidoylphenyl)piperazin-1-yl]piperidin-1-yl]acetic acid](/img/structure/B1203894.png)
